molecular formula C17H19NO5 B4095085 N-methyl-2-(4-phenylphenoxy)ethanamine;oxalic acid

N-methyl-2-(4-phenylphenoxy)ethanamine;oxalic acid

Cat. No.: B4095085
M. Wt: 317.34 g/mol
InChI Key: GFLZLSQNHATJPS-UHFFFAOYSA-N
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Description

N-methyl-2-(4-phenylphenoxy)ethanamine;oxalic acid is a chemical compound with the molecular formula C15H17NO. It is known for its potential applications in scientific research and industry. This compound is of interest due to its unique structure, which includes a phenyl group and an ethanamine moiety, making it a valuable subject for various chemical studies.

Properties

IUPAC Name

N-methyl-2-(4-phenylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.C2H2O4/c1-16-11-12-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13;3-1(4)2(5)6/h2-10,16H,11-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLZLSQNHATJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-phenylphenoxy)ethanamine typically involves the reaction of 4-phenylphenol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 4-phenylphenol, N-methyl-2-chloroethanamine

    Solvent: Anhydrous ethanol

    Catalyst: Sodium hydroxide

    Temperature: 60-70°C

    Reaction Time: 6-8 hours

Industrial Production Methods

In an industrial setting, the production of N-methyl-2-(4-phenylphenoxy)ethanamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-phenylphenoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, 0-25°C

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, 0-25°C

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide, 60-80°C

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Halides, alkoxides

Scientific Research Applications

N-methyl-2-(4-phenylphenoxy)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-phenylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-methyl-2-(4-phenylphenoxy)ethanamine can be compared with other similar compounds, such as:

    N-methyl-2-(4-methylphenoxy)ethanamine: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.

    N,N-diethyl-2-(4-phenylphenoxy)ethanamine:

    N-methyl-2-(4-phenylphenoxy)ethanamine hydrochloride: The hydrochloride salt form, which may have different solubility and stability characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-2-(4-phenylphenoxy)ethanamine;oxalic acid
Reactant of Route 2
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N-methyl-2-(4-phenylphenoxy)ethanamine;oxalic acid

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